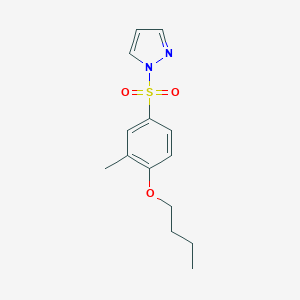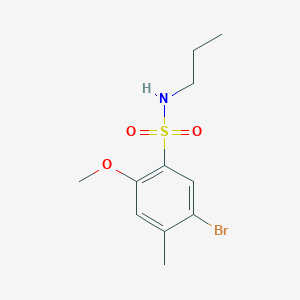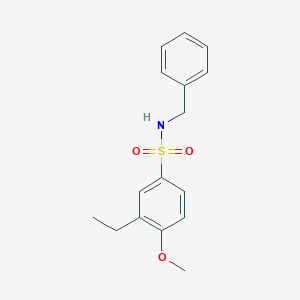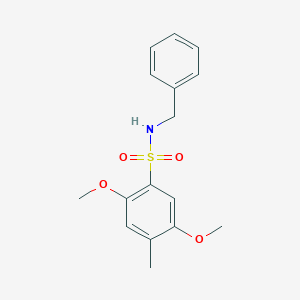
1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a butoxy group, a methyl group, and a benzenesulfonyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxy-3-methylbenzenesulfonyl chloride and 1H-pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-butoxy-3-methylbenzenesulfonyl chloride is added dropwise to a solution of 1H-pyrazole in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
化学反応の分析
1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce corresponding sulfinyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the butoxy group, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding sulfonic acid and pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, modulating their function. These interactions can lead to the observed biological effects, such as antimicrobial or anti-inflammatory activities.
類似化合物との比較
1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole can be compared with similar compounds such as:
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine: This compound has a piperazine ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-methylpiperazine: The presence of a methyl group on the piperazine ring can influence its reactivity and interactions with biological targets.
4-Butoxy-3-methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of various sulfonyl derivatives, including this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(4-butoxy-3-methylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-3-4-10-19-14-7-6-13(11-12(14)2)20(17,18)16-9-5-8-15-16/h5-9,11H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXGHGVIGLRQLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B497597.png)
![4-[(3,4-Dimethylanilino)carbonyl]isophthalic acid](/img/structure/B497599.png)
![3-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-1-methyl-1H-imidazol-3-ium](/img/structure/B497600.png)
![1-(2-hydroxyethyl)-2-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-5-nitro-1H-imidazol-3-ium](/img/structure/B497601.png)




